N-(2-amino-2-methylpropyl)-1-methoxypropane-2-sulfonamide;hydrochloride
Description
N-(2-amino-2-methylpropyl)-1-methoxypropane-2-sulfonamide;hydrochloride is a chemical compound with potential applications in various scientific fields. This compound features a sulfonamide group, which is known for its presence in many biologically active molecules. The hydrochloride form enhances its solubility in water, making it more suitable for various experimental and industrial applications.
Properties
IUPAC Name |
N-(2-amino-2-methylpropyl)-1-methoxypropane-2-sulfonamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20N2O3S.ClH/c1-7(5-13-4)14(11,12)10-6-8(2,3)9;/h7,10H,5-6,9H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEXMNZPDIYUBHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)S(=O)(=O)NCC(C)(C)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H21ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-amino-2-methylpropyl)-1-methoxypropane-2-sulfonamide;hydrochloride typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-amino-2-methylpropanol and methoxypropane-2-sulfonyl chloride.
Reaction Conditions: The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile, under controlled temperature conditions (0-25°C).
Procedure: The 2-amino-2-methylpropanol is first reacted with methoxypropane-2-sulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide intermediate. This intermediate is then treated with hydrochloric acid to yield the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of reactants.
Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and product yield.
Purification: Employing techniques such as crystallization, filtration, and recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-amino-2-methylpropyl)-1-methoxypropane-2-sulfonamide;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced forms with simpler structures.
Substitution: Substituted sulfonamide derivatives.
Scientific Research Applications
N-(2-amino-2-methylpropyl)-1-methoxypropane-2-sulfonamide;hydrochloride has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-amino-2-methylpropyl)-1-methoxypropane-2-sulfonamide;hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in metabolic pathways.
Pathways: It can modulate biochemical pathways by inhibiting or activating key enzymes, leading to altered cellular functions.
Comparison with Similar Compounds
Similar Compounds
- N-(2-amino-2-methylpropyl)-1-methoxypropane-2-sulfonamide
- N-(2-amino-2-methylpropyl)-1-ethoxypropane-2-sulfonamide
- N-(2-amino-2-methylpropyl)-1-methoxyethane-2-sulfonamide
Uniqueness
N-(2-amino-2-methylpropyl)-1-methoxypropane-2-sulfonamide;hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its hydrochloride form enhances solubility and stability, making it more versatile for various applications compared to its analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
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